molecular formula C26H25N5O4S B11658179 N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11658179
M. Wt: 503.6 g/mol
InChI Key: ZRPQSEZJEQLCAZ-WPWMEQJKSA-N
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Description

This compound is a triazole-based acetohydrazide derivative featuring a 4-hydroxy-3-methoxyphenyl (vanillin-derived) moiety and a 4-methoxyphenyl-substituted triazole ring linked via a sulfanyl bridge. Its structure combines a hydrazone backbone (N'-ethylidene group) with a 1,2,4-triazole core, which is known for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

Molecular Formula

C26H25N5O4S

Molecular Weight

503.6 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N5O4S/c1-17(19-11-14-22(32)23(15-19)35-3)27-28-24(33)16-36-26-30-29-25(18-9-12-21(34-2)13-10-18)31(26)20-7-5-4-6-8-20/h4-15,32H,16H2,1-3H3,(H,28,33)/b27-17+

InChI Key

ZRPQSEZJEQLCAZ-WPWMEQJKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC(=C(C=C4)O)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the methoxyphenyl and hydrazide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and other biochemical interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which N’-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing changes in gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The compound shares structural motifs with several triazole-acetohydrazide derivatives (Table 1). Key comparisons include:

Compound Name Substituents on Triazole Hydrazone Moiety Sulfanyl Bridge Key Differences Biological Relevance Reference
Target Compound 5-(4-Methoxyphenyl), 4-phenyl 4-Hydroxy-3-methoxyphenyl Present Hydroxy group enhances polarity Potential antioxidant activity
ZE-4c 5-(Pyridine-2-yl), 4-(fluorophenyl) Phenylmethylidene Present Fluorophenyl increases lipophilicity Enhanced antimicrobial activity
N′-[(1E)-1-(2,4-Dichlorophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)...} 5-(4-tert-Butylphenyl), 4-(4-methoxyphenyl) 2,4-Dichlorophenyl Present Chlorine substituents improve metabolic stability Antifungal applications
N′-{(E)-[4-(Diethylamino)phenyl]methylene}-2-{[5-(4-methoxyphenyl)...} 5-(4-Methoxyphenyl), 4-(4-methylphenyl) 4-Diethylaminophenyl Present Diethylamino group enhances electron density Anticancer potential

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with fluorophenyl (ZE-4c) or chlorophenyl () substituents, which may reduce oxidative metabolism and enhance bioavailability .
  • Hydroxy vs. Methoxy Groups: The 4-hydroxy-3-methoxyphenyl moiety in the target compound could confer superior antioxidant activity compared to purely methoxy-substituted analogues (e.g., ) due to radical scavenging by the phenolic -OH group .

Critical Analysis of Substituent Effects

  • 4-Methoxyphenyl Group : Enhances π-π stacking with aromatic residues in enzyme active sites, as seen in docking studies of similar triazoles .
  • Hydroxy-3-Methoxyphenyl Moiety : This vanillin-derived group may synergize with the triazole core to inhibit reactive oxygen species (ROS) in cancer cells, as observed in isoindoline-dione derivatives .

Biological Activity

N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

  • Molecular Formula: C22H24N4O3S
  • Molecular Weight: 432.52 g/mol
  • CAS Number: 487025-92-3

Synthesis

The compound can be synthesized through a multi-step reaction involving hydrazine derivatives and substituted phenyl compounds. The synthesis typically employs methods such as microwave-assisted reactions or conventional heating to achieve the desired product yield and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it was shown to induce apoptosis in breast cancer cell lines (MDA-MB-231), with a notable increase in annexin V-FITC positive cells, indicating late-stage apoptosis. The mechanism appears to involve the inhibition of specific signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties. In vitro tests revealed that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The observed minimum inhibitory concentrations (MICs) suggest that the compound could be developed as a potential antibacterial agent .

Microorganism MIC (μg/mL) Activity
Staphylococcus aureus50Significant inhibition
Klebsiella pneumoniae75Moderate inhibition

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory potential, particularly against carbonic anhydrases (CAs). It showed selective inhibition of CA IX over CA II, with IC50 values indicating strong binding affinity. This selectivity is crucial for therapeutic applications, especially in cancer treatment .

Mechanistic Studies

Mechanistic studies using molecular docking simulations have provided insights into how the compound interacts with target proteins. The binding affinity and interaction patterns suggest that it may stabilize certain conformations of target enzymes, thereby inhibiting their activity effectively .

Case Studies

  • Breast Cancer Study : A recent study explored the effects of the compound on MDA-MB-231 cells. The results indicated a 22-fold increase in apoptotic cells compared to controls, highlighting its potential as an anticancer drug .
  • Antibacterial Evaluation : Another study assessed the compound's efficacy against various pathogens. The results demonstrated significant antibacterial activity at concentrations lower than traditional antibiotics, suggesting a new avenue for treating resistant infections .

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